3-Methyladenosine can be sourced from various biological systems, particularly in the context of RNA modifications. It is classified under purine nucleosides, which are essential components of nucleic acids. In terms of its chemical structure, it is categorized as a methylated purine, which influences its interaction with RNA and other biomolecules.
The synthesis of 3-Methyladenosine has been achieved through several methods. One notable approach involves the methylation of N′-benzyloxy-5-formamido-1-β-D-ribofuranosylimidazole-4-carboxamidine, followed by hydrogenolysis to remove the benzyloxy group and subsequent cyclization to yield 3-Methyladenosine. This compound can also be hydrolyzed under acidic or basic conditions to produce other derivatives such as 3-Methyladenine .
In laboratory settings, synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography are commonly employed to monitor the progress of the synthesis and to purify the synthesized compound.
The molecular structure of 3-Methyladenosine consists of a purine base (adenine) attached to a ribose sugar that has a methyl group at the 3-position. The chemical formula is , and its molecular weight is approximately 269.27 g/mol.
3-Methyladenosine participates in various chemical reactions typical for nucleosides, including hydrolysis under acidic or basic conditions. It can also undergo further methylation or phosphorylation depending on the presence of specific enzymes or reagents.
For instance, under acidic conditions (0.1 N hydrochloric acid), 3-Methyladenosine can be hydrolyzed to form 3-Methyladenine. The kinetics of these reactions can vary significantly based on environmental factors such as temperature and pH .
The mechanism of action for 3-Methyladenosine primarily revolves around its role in modulating cellular processes such as autophagy. It acts as an inhibitor by blocking key proteins involved in autophagic pathways, notably Vps34, which is crucial for autophagosome formation. This inhibition can lead to altered cellular metabolism and signaling pathways .
Research indicates that treatment with 3-Methyladenosine affects protein degradation pathways within cells, demonstrating its potential impact on cellular homeostasis and response to stress .
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity .
3-Methyladenosine has several applications in scientific research:
3-Methyladenosine (3-MA) is a modified nucleoside where a methyl group (–CH₃) is covalently attached to the N3 position of the adenine base. This methylation alters the canonical hydrogen-bonding pattern of adenine due to the occupation of the N3 nitrogen, which normally serves as a hydrogen bond acceptor in Watson-Crick base pairing. The molecular formula is C₁₁H₁₅N₅O₄, with a molar mass of 281.27 g/mol [6] [7]. The methyl substitution forces the adenine ring into an anti conformation relative to the ribose sugar, sterically hindering standard base pairing interactions [2]. Unlike its isomer N6-methyladenosine (m6A), where methylation occurs at the exocyclic amine, 3-MA lacks biological isomerism due to the absence of chiral centers in its methylated base. However, the ribose moiety retains stereoisomerism (β-D-ribofuranose), consistent with natural nucleosides [6] [9].
Table 1: Atomic Positions and Functional Groups in 3-Methyladenosine
Component | Chemical Feature | Structural Consequence |
---|---|---|
Adenine N3 position | Methylation site | Disruption of Hoogsteen and Watson-Crick base pairing |
Glycosidic bond | N9-C1' linkage | Anti conformation favored |
Ribose | 2'-OH, 3'-OH, 5'-OH groups | Standard furanose ring pucker (C3'-endo) |
Solubility
3-MA exhibits moderate water solubility (1.81 mg/mL) due to polar functional groups (–OH, –NH₂) in the ribose and base moieties. However, the hydrophobic methyl group at N3 reduces solubility compared to unmodified adenosine. It remains insoluble in nonpolar solvents like chloroform or ether [6] [7].
Stability
Reactivity
3-MA acts as a substrate for DNA repair enzymes. Notably, Escherichia coli DNA glycosylase Tag (DNA-3-methyladenine glycosylase 1, UniProt P05100) excises 3-methyladenine from alkylated DNA via hydrolysis of the N-glycosidic bond, forming an abasic site [2] [6]. This reaction is critical for repairing DNA damage induced by alkylating agents. In RNA, 3-MA lacks known demethylases, contrasting with m6A’s dynamic regulation by FTO and ALKBH5 [8] [9].
Table 2: Physicochemical Properties of 3-Methyladenosine
Property | Value/Characteristic | Method/Reference |
---|---|---|
Water Solubility | 1.81 mg/mL | ALOGPS prediction [6] |
logP (Partition Coeff) | -0.31 | Chemaxon [6] |
pKa (Strongest Acidic) | 17.31 | Predicted [6] |
pKa (Strongest Basic) | 2.26 | Predicted [6] |
Degradation Pathway | Acid-catalyzed glycosidic bond cleavage | Experimental [2] |
Structural and Functional Contrasts
Enzymatically synthesized by tRNA-specific methyltransferases.
N6-Methyladenosine (m6A):
Biochemical Roles
3-MA is primarily a DNA damage product with no known epigenetic function, whereas m6A is a dynamic epitranscriptomic marker regulating gene expression. 1-MeA serves as a structural modulator in tRNA. The N3 methylation in 3-MA induces helical distortions in DNA, triggering repair mechanisms, while m6A’s N6 methylation is surface-exposed in RNA duplexes, facilitating reader protein recruitment [2] [9].
Table 3: Comparative Analysis of Methylated Adenosine Derivatives
Property | 3-Methyladenosine (3-MA) | 1-Methyladenosine (1-MeA) | N6-Methyladenosine (m6A) |
---|---|---|---|
Methylation Site | N3 of adenine | N1 of adenine | N6 exocyclic amine |
Natural Occurrence | DNA alkylation damage | tRNA | mRNA, lncRNA, circRNA |
Biological Role | DNA repair substrate | tRNA stabilization | Epitranscriptomic regulation |
Regulatory Enzymes | DNA glycosylases (e.g., Tag) | tRNA methyltransferases | Writers (METTL3/14), Erasers (FTO, ALKBH5) |
Consensus Motif | None | None | RRACH |
Base Pairing | Severely disrupted | Partially disrupted (Hoogsteen) | Maintained (Watson-Crick) |
Chemical Stability Comparison
This comparative analysis underscores how methylation position dictates chemical behavior and biological function, with 3-MA uniquely serving as a biomarker of nucleic acid damage rather than a regulatory modification.
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